But-3-enylcyclohexane
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Overview
Description
It is a derivative of cyclohexane with a butenyl group attached to the third carbon atom of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-enylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with 3-buten-1-yl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexane, allowing it to react with the butenyl halide .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of butenyl-substituted cyclohexenes. This process uses a metal catalyst such as palladium or platinum to facilitate the addition of hydrogen to the double bond in the butenyl group, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
But-3-enylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons.
Substitution: The butenyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Formation of butenylcyclohexanol, butenylcyclohexanone, or butenylcyclohexanoic acid.
Reduction: Formation of butylcyclohexane.
Substitution: Formation of halogenated butenylcyclohexanes.
Scientific Research Applications
But-3-enylcyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of but-3-enylcyclohexane involves its interaction with various molecular targets. The butenyl group can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The cyclohexane ring provides a stable framework that can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
4-but-3-enylcyclohexane-1-carbaldehyde: Contains an aldehyde group in addition to the butenyl and cyclohexane moieties.
1,3-dimethylcyclohexane: Similar cyclohexane structure but with methyl groups instead of a butenyl group.
Uniqueness
But-3-enylcyclohexane is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane derivatives. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H18 |
---|---|
Molecular Weight |
138.25 g/mol |
IUPAC Name |
but-3-enylcyclohexane |
InChI |
InChI=1S/C10H18/c1-2-3-7-10-8-5-4-6-9-10/h2,10H,1,3-9H2 |
InChI Key |
LXAHJTLFCWQKCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CCCCC1 |
Origin of Product |
United States |
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